Trandolaprilat Diketopiperazine
Description
Trandolaprilat Diketopiperazine is a derivative of Trandolapril, which is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, Trandolapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Diketopiperazine scaffolds has been studied extensively . The process involves a variety of reactions, including N-substitution, secondary cyclization, isopentenylation, and S-substitution .Molecular Structure Analysis
The molecular formula of Trandolaprilat Diketopiperazine is C22H28N2O4 . Its molecular weight is 384.5 g/mol . The IUPAC name for this compound is (2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid .Chemical Reactions Analysis
The chemical reactions involved in the formation of Diketopiperazine have been studied using density functional theory (DFT) calculations . These studies provide a detailed reaction mechanism for the deFmoc reaction .Physical And Chemical Properties Analysis
Trandolaprilat Diketopiperazine has a molecular weight of 384.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 . The exact mass of Trandolaprilat Diketopiperazine is 384.20490738 g/mol .Scientific Research Applications
Biotechnology: Anti-Inflammatory Applications
Summary of Application
Trandolaprilat Diketopiperazine derivatives have been identified as potential anti-inflammatory agents. Researchers have isolated novel diketopiperazine alkaloids from marine-derived fungi, which showed significant inhibition of pro-inflammatory cytokines .
Methods of Application
The compounds were isolated using chromatographic techniques and their structures elucidated through spectroscopic analyses, including NMR and ECD. The anti-inflammatory activity was assessed using LPS-stimulated RAW264.7 cells .
Results
The novel compounds significantly inhibited the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .
Pharmacology: Hypertension Treatment
Summary of Application
Trandolaprilat, the active form of Trandolapril, is used in treating hypertension due to its ACE inhibitory properties .
Methods of Application
Trandolapril is administered orally, where it is hydrolyzed in the liver to Trandolaprilat. Its pharmacokinetics and pharmacodynamics have been studied in clinical trials .
Results
Trandolaprilat effectively controls blood pressure with a tolerability profile similar to other ACE inhibitors. It has shown satisfactory blood pressure control with minimal adverse effects .
Medicine: Cardiac Function Improvement
Summary of Application
Trandolaprilat has been used to improve cardiac parameters in patients with essential hypertension and left ventricular hypertrophy .
Methods of Application
Patients receive Trandolaprilat as part of their treatment regimen, and its effects on cardiac function are monitored through echocardiograms and blood pressure measurements .
Results
Significant reductions in left ventricular mass index and improvements in ventricular contractility and arterial compliance have been observed .
Biochemistry: Anti-Inflammatory and Antimicrobial Activities
Summary of Application
Diketopiperazine alkaloids, including Trandolaprilat derivatives, have shown diverse biological activities, including anti-inflammatory and antimicrobial effects .
Methods of Application
Bioactive compounds are extracted from natural sources and their bioactivity is tested against various microbial strains and inflammatory models .
Results
These compounds have demonstrated the ability to inhibit microbial growth and reduce inflammation, indicating their potential for therapeutic use .
Molecular Biology: Self-Assembly and Gel Formation
Summary of Application
Diketopiperazines, such as those derived from Trandolaprilat, have the propensity to self-assemble into gels, which can be used in molecular biology applications .
Methods of Application
The self-assembly properties are studied using various analytical techniques, including microscopy and rheology, to understand the gelation process .
Results
The gels formed by these compounds have shown potential as scaffolds for tissue engineering and as matrices for drug delivery systems .
Clinical Research: Pharmacokinetics and Pharmacodynamics
Summary of Application
Trandolaprilat’s pharmacokinetics and pharmacodynamics have been extensively studied in clinical research to optimize its use in treating cardiovascular diseases .
Methods of Application
Clinical trials are conducted to assess the absorption, distribution, metabolism, and excretion of Trandolaprilat, as well as its effects on blood pressure and heart rate .
Results
The studies have provided valuable data on the optimal dosing and administration of Trandolaprilat for effective treatment outcomes .
These applications highlight the versatility of Trandolaprilat Diketopiperazine in various scientific fields, demonstrating its potential in both therapeutic and research settings. The detailed analysis of each application provides insights into the methods and results that underpin the compound’s utility in science and medicine.
Cardiovascular Research: Post-Myocardial Infarction Recovery
Summary of Application
Trandolaprilat is used to improve survival following myocardial infarction (MI) in clinically stable patients with left ventricular dysfunction .
Methods of Application
Post-MI patients are administered Trandolapril, which is metabolized to Trandolaprilat. The effectiveness is monitored through clinical assessments and cardiac imaging .
Results
Patients treated with Trandolaprilat show improved survival rates and reduced symptoms of left ventricular systolic dysfunction or congestive heart failure (CHF) following acute MI .
Nephrology: Slowing Progression of Renal Disease
Summary of Application
Trandolaprilat has been studied for its ability to slow the progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy .
Methods of Application
Hypertensive diabetic patients with renal complications are treated with Trandolaprilat. Its impact on renal function is assessed through urine albumin levels and glomerular filtration rate (GFR) measurements .
Results
Trandolaprilat treatment has been associated with a slower rate of progression of renal disease, as evidenced by improved renal function markers .
Proteomics: Biochemical Research
Summary of Application
Trandolaprilat derivatives, such as Trandolaprilat-d5 Diketopiperazine, are used in proteomics research to study protein interactions and functions .
Methods of Application
The derivatives are utilized in various proteomic assays, including mass spectrometry and protein binding studies, to elucidate protein pathways and interactions .
Results
These studies contribute to a deeper understanding of protein functions and the discovery of potential therapeutic targets in various diseases .
Marine Biology: Discovery of Novel Compounds
Summary of Application
Marine-derived fungi have been a source of novel diketopiperazine alkaloids, including Trandolaprilat-related compounds, with potential therapeutic applications .
Methods of Application
Marine fungi are cultured, and their metabolites are extracted and characterized using advanced analytical techniques like mass spectrometry and NMR .
Results
The discovery of novel diketopiperazine alkaloids expands the chemical diversity of these compounds and opens up new avenues for drug development .
Endocrinology: Diabetes Mellitus Management
Summary of Application
Trandolaprilat is researched for its effects on hypertension in diabetic patients, aiming to manage cardiovascular risks associated with diabetes mellitus .
Methods of Application
Diabetic patients with hypertension are treated with Trandolaprilat, and its effects on blood pressure and cardiovascular health are closely monitored .
Results
Trandolaprilat has shown efficacy in managing blood pressure in diabetic patients, thereby reducing the risk of cardiovascular complications .
Chemical Engineering: Synthesis of Analogues
Summary of Application
Chemical synthesis of Trandolaprilat analogues is explored to enhance the compound’s therapeutic properties or to create new materials with unique characteristics .
Methods of Application
Synthetic pathways are developed to create analogues of Trandolaprilat. The properties of these new compounds are then evaluated through various chemical assays .
Results
The synthesis of new analogues has led to compounds with improved pharmacological profiles or novel materials with potential industrial applications .
These additional applications further demonstrate the broad scope of Trandolaprilat Diketopiperazine’s utility in scientific research, spanning across various disciplines and contributing to advancements in health and science.
Organic Chemistry: Novel Synthesis Methods
Summary of Application
Recent advancements in organic chemistry have led to the development of novel synthesis methods for Trandolaprilat Diketopiperazine and its analogues, which can be used to create a variety of bioactive molecules .
Methods of Application
These methods involve sequential C–H activation strategies, starting from inexpensive and readily available amino acids like alanine. The process includes steps like monoarylation and prenylation, leading to the synthesis of complex diketopiperazines .
Results
The new synthesis methods have enabled the efficient creation of Trandolaprilat Diketopiperazine derivatives, which possess a range of biological activities and can be used for various therapeutic applications .
Marine Pharmacology: Anti-Inflammatory Agents from Marine Fungi
Summary of Application
Marine-derived fungi have been found to produce novel diketopiperazine alkaloids with significant anti-inflammatory properties, which include Trandolaprilat Diketopiperazine derivatives .
Methods of Application
The marine fungi are cultured, and the metabolites are extracted and characterized using techniques like 2D NMR, ECD, and ORD. The anti-inflammatory activity is tested in cell-based assays .
Results
The isolated compounds have shown to inhibit the release of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents for further development .
properties
IUPAC Name |
(2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28)/t14-,16+,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWPQFHTVGGLP-YYTXDEJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)N1[C@H](CCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858501 | |
Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trandolaprilat Diketopiperazine | |
CAS RN |
149756-14-9 | |
Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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